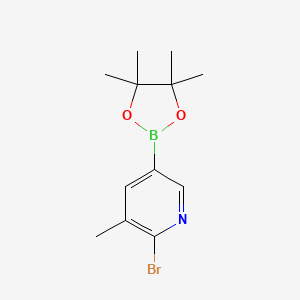

Ácido (6-(2-metil-1H-imidazol-1-il)piridin-2-il)borónico

Descripción general

Descripción

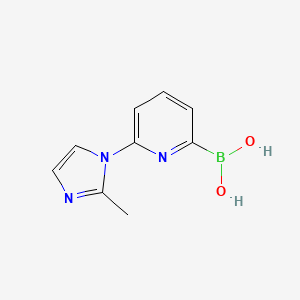

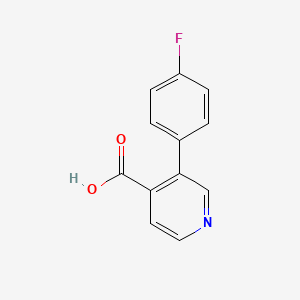

The compound “(6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid” is a heterocyclic compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid . It has a molecular weight of 203.2 . It is stored at room temperature and is available in powder form .Aplicaciones Científicas De Investigación

Aplicaciones Farmacéuticas

Se ha encontrado que los derivados del imidazol exhiben una amplia gama de actividades biológicas, que incluyen actividades antibacterianas, antimicobacterianas, antiinflamatorias, antitumorales, antidiabéticas, antialérgicas, antipiréticas, antivirales, antioxidantes, antiamebianas, antihelmínticas, antifúngicas y ulcerogénicas . También están presentes en varios medicamentos disponibles comercialmente .

Aplicaciones Agroquímicas

Los compuestos del imidazol también se utilizan en agroquímicos . Se pueden utilizar en el desarrollo de pesticidas y otros productos químicos agrícolas debido a sus actividades biológicas.

3. Tintes para células solares y otras aplicaciones ópticas Se están investigando los derivados del imidazol para su uso en tintes para células solares y otras aplicaciones ópticas . Su estructura química única les permite absorber y emitir luz de formas útiles.

Materiales Funcionales

Los compuestos del imidazol se pueden utilizar en el desarrollo de materiales funcionales . Estos podrían incluir materiales con propiedades eléctricas, ópticas o mecánicas especiales.

Catálisis

Los derivados del imidazol también se pueden utilizar en catálisis . Pueden actuar como catalizadores en diversas reacciones químicas, acelerando la velocidad de reacción y aumentando el rendimiento.

Síntesis de otros compuestos

Los compuestos del imidazol se pueden utilizar como bloques de construcción en la síntesis de otros compuestos complejos . Se pueden utilizar para crear una amplia variedad de otros productos químicos útiles.

Mecanismo De Acción

Target of Action

Compounds containing the imidazole moiety have been known to exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives have been reported to interact with their targets in various ways, leading to a wide range of biological activities . The exact interaction of 6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl boronic acid with its targets would need further investigation.

Biochemical Pathways

Imidazole derivatives have been known to affect various biochemical pathways, contributing to their diverse biological activities .

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, indicating that they can have various molecular and cellular effects .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using (6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid in lab experiments is its high potency and selectivity for proteasome inhibition. This makes it a valuable tool for studying the role of proteasome inhibition in various diseases. However, (6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid has some limitations, including its potential toxicity and limited solubility in aqueous solutions. Careful consideration should be given to the concentration and duration of (6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid exposure in lab experiments.

Direcciones Futuras

There are several future directions for research on (6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid. One area of interest is the development of (6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid analogs with improved solubility and pharmacokinetic properties for use in drug development. Another area of interest is the role of proteasome inhibition in other diseases, such as autoimmune disorders and infectious diseases. Additionally, the use of (6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid in combination with other drugs or therapies for the treatment of cancer and neurodegenerative disorders is an area of active research. Overall, (6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid has significant potential for further research and development in the field of medicinal chemistry and drug discovery.

Métodos De Síntesis

The synthesis of (6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid involves the reaction of 2-methyl-1H-imidazole with pyridine-2-boronic acid in the presence of a palladium catalyst. This reaction yields (6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid as a white solid with a high degree of purity. The synthesis of (6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid is relatively simple and can be performed using standard laboratory equipment.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

[6-(2-methylimidazol-1-yl)pyridin-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BN3O2/c1-7-11-5-6-13(7)9-4-2-3-8(12-9)10(14)15/h2-6,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYDEDQTWOGCIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)N2C=CN=C2C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671279 | |

| Record name | [6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1310404-10-4 | |

| Record name | Boronic acid, B-[6-(2-methyl-1H-imidazol-1-yl)-2-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine](/img/structure/B595108.png)

![2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol](/img/structure/B595123.png)